1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide

Catalog No.
S6747055
CAS No.
2549047-56-3
M.F
C11H16N4OS
M. Wt
252.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-c...

CAS Number

2549047-56-3

Product Name

1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxamide

Molecular Formula

C11H16N4OS

Molecular Weight

252.34 g/mol

InChI

InChI=1S/C11H16N4OS/c1-17-11-13-5-2-9(14-11)15-6-3-8(4-7-15)10(12)16/h2,5,8H,3-4,6-7H2,1H3,(H2,12,16)

InChI Key

XCCZKPPPTZOARJ-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=N1)N2CCC(CC2)C(=O)N

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(CC2)C(=O)N

The exact mass of the compound 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is 252.10448232 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyrimidine moiety. The compound features a methylsulfanyl group attached to the pyrimidine ring at the second position and a carboxamide functional group at the fourth position of the piperidine ring. This structural arrangement contributes to its potential biological activities and makes it an interesting target for medicinal chemistry.

Typical of amides and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The carboxamide group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions are important for modifying the compound to enhance its biological activity or to synthesize analogs.

1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide has shown promising biological activities. Compounds with similar structures have been investigated for their potential as:

  • Antitumor Agents: Some derivatives have been noted for their ability to inhibit tumor growth, particularly in models of human cancer.
  • Kinase Inhibitors: Similar compounds have been reported as inhibitors of various kinases, suggesting that this compound may also exhibit kinase inhibitory properties.
  • Antimicrobial Activity: Certain analogs have demonstrated activity against bacterial strains, indicating potential use in treating infections.

The compound has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases, particularly cancers and microbial infections.
  • Research Tool: Useful in biochemical studies focusing on enzyme inhibition and cellular signaling pathways.
  • Chemical Probes: Can serve as a probe in biological assays to study interactions with specific targets like kinases.

Interaction studies involving 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide typically focus on its binding affinity to various biological targets:

  • Kinase Binding Studies: Investigating how well the compound binds to specific kinases can provide insights into its mechanism of action.
  • Cellular Assays: Evaluating its effects on cell proliferation and apoptosis in cancer cell lines helps determine its therapeutic potential.
  • Structure-Activity Relationship (SAR): Modifying different parts of the molecule and assessing changes in activity can inform further development.

Several compounds share structural similarities with 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamideContains a pyrrolo-pyrimidine structureSelective inhibitor of protein kinase BHigh selectivity over related kinases
ImatinibTyrosine kinase inhibitorTreats chronic myeloid leukemiaFirst-line therapy with FDA approval
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesInhibits c-KIT kinaseBroad range of c-KIT mutations targetedPotential for treating resistant cancers

Uniqueness

The uniqueness of 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide lies in its specific combination of functional groups and structural features that may confer distinct biological activities compared to other similar compounds. Its potential as both an antitumor agent and kinase inhibitor positions it uniquely within medicinal chemistry research.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

252.10448232 g/mol

Monoisotopic Mass

252.10448232 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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